molecular formula C11H11NO4 B1453024 4-(4-Methoxyphenyl)morpholine-2,6-dione CAS No. 30042-76-3

4-(4-Methoxyphenyl)morpholine-2,6-dione

Cat. No.: B1453024
CAS No.: 30042-76-3
M. Wt: 221.21 g/mol
InChI Key: ANNVKWLXFFUBCJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)morpholine-2,6-dione is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a morpholine derivative characterized by the presence of a methoxyphenyl group attached to the morpholine ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)morpholine-2,6-dione typically involves the reaction of 4-methoxyphenylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)morpholine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)morpholine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)morpholine-2,6-dione is unique due to its specific combination of the morpholine ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

4-(4-Methoxyphenyl)morpholine-2,6-dione, also known as a morpholine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antitumor and antidiabetic properties. This compound's structure features a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups, which contribute to its biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H13_{13}N1_{1}O3_{3}. The compound's structure is characterized by:

  • A morpholine ring
  • Two carbonyl groups at positions 2 and 6
  • A para-methoxyphenyl substituent

This structural configuration is believed to play a significant role in its biological activity.

Antitumor Activity

Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antitumor properties. One study reported that related compounds induced apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Antitumor Activity Comparison

CompoundCell LineInhibition Rate (%)IC50 (μM)
This compoundHepG299.936.92
SunitinibHepG286.517.60

The above data suggest that this compound may be more effective than established treatments like Sunitinib.

Antidiabetic Activity

Morpholine derivatives have also been explored for their potential as antidiabetic agents. Research has shown that certain morpholine derivatives can inhibit α-glucosidase activity, which is crucial for controlling postprandial blood glucose levels. The inhibition of this enzyme can lead to reduced carbohydrate absorption in the intestines .

Table 2: α-Glucosidase Inhibition

Compound% Inhibition
(3R,6S)-3-(40-Benzyloxy-20,30-dihydroxybutyl)-6-methyl-4-[(S)-phenethyl]-morpholine-2,5-dione85%
This compoundTBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism :
    • Induction of apoptosis through mitochondrial pathways.
    • Cell cycle arrest at the S phase.
    • Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins leading to increased caspase-3 activation .
  • Antidiabetic Mechanism :
    • Inhibition of α-glucosidase enzymes that play a role in carbohydrate digestion.
    • Potential effects on insulin sensitivity and glucose metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of various morpholine derivatives for their biological activity. The study highlighted that modifications to the morpholine ring could enhance antitumor efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

4-(4-methoxyphenyl)morpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNVKWLXFFUBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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